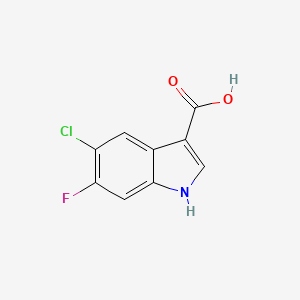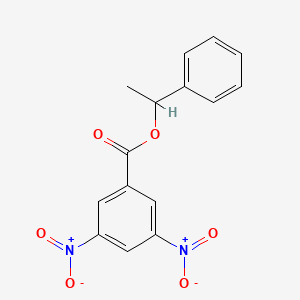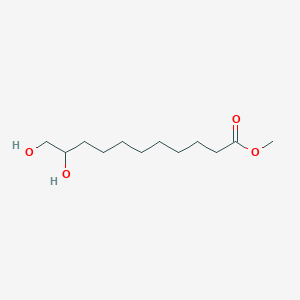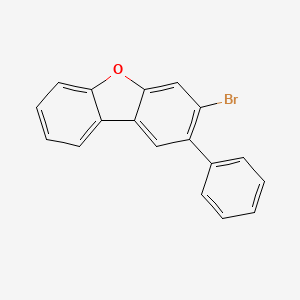
(Cyclobutylmethyl)(2,2,2-trifluoroethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ciclobutilmetil)(2,2,2-trifluoroetil)amina es un compuesto orgánico con la fórmula molecular C7H12F3N. Es un derivado de la amina, caracterizado por la presencia de un grupo ciclobutilmetil y un grupo trifluoroetil unidos al átomo de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (Ciclobutilmetil)(2,2,2-trifluoroetil)amina generalmente implica la reacción de ciclobutilmetilamina con haluros de 2,2,2-trifluoroetil en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio para facilitar la reacción de sustitución nucleofílica. La mezcla de reacción se purifica luego utilizando técnicas estándar como la destilación o la cromatografía para obtener el producto deseado .
Métodos de Producción Industrial
A escala industrial, la producción de (Ciclobutilmetil)(2,2,2-trifluoroetil)amina puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas avanzados de purificación puede mejorar la eficiencia del proceso de producción. Además, la optimización de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, es crucial para la síntesis a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
(Ciclobutilmetil)(2,2,2-trifluoroetil)amina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos de amina correspondientes utilizando agentes oxidantes como el peróxido de hidrógeno o los perácidos.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, perácidos; generalmente se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas.
Reducción: Hidruro de litio y aluminio; las reacciones generalmente se llevan a cabo en disolventes anhidros como el éter o el tetrahidrofurano.
Principales Productos Formados
Oxidación: Óxidos de amina
Reducción: Derivados de amina correspondientes
Sustitución: Productos de amina sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
(Ciclobutilmetil)(2,2,2-trifluoroetil)amina tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se investiga por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, incluido como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de (Ciclobutilmetil)(2,2,2-trifluoroetil)amina implica su interacción con objetivos y vías moleculares específicas. El grupo trifluoroetil puede mejorar la lipofilia del compuesto, permitiéndole penetrar las membranas biológicas de manera más efectiva. Esta propiedad puede influir en la afinidad de unión del compuesto a las proteínas o enzimas diana, modulando así su actividad. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
(Ciclobutilmetil)(2,2,2-trifluoroetil)amina clorhidrato: Una forma de sal del compuesto con propiedades químicas similares pero diferentes características de solubilidad y estabilidad.
N-(Ciclobutilmetil)-2,2,2-trifluoroetanamina: Un compuesto estrechamente relacionado con ligeras variaciones en su estructura química.
Singularidad
(Ciclobutilmetil)(2,2,2-trifluoroetil)amina es única debido a la presencia de ambos grupos ciclobutilmetil y trifluoroetil, que imparten propiedades químicas y físicas distintas. Estos grupos pueden influir en la reactividad, estabilidad e interacciones del compuesto con otras moléculas, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C7H12F3N |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
N-(cyclobutylmethyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)5-11-4-6-2-1-3-6/h6,11H,1-5H2 |
Clave InChI |
BOEIOUKOPAHQTE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CNCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)

![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)
![(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12285546.png)
![(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12285552.png)
![3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B12285555.png)

![8-(3,4-Dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B12285573.png)

